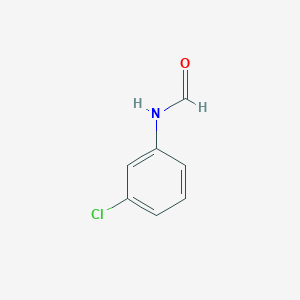

n-(3-Chlorophenyl)formamide

Descripción

N-(3-Chlorophenyl)formamide (CAS 139-71-9) is a formamide derivative characterized by a formyl group attached to the amino group of 3-chloroaniline. Its molecular formula is C₇H₆ClNO, with a molecular weight of 155.58 g/mol and a density of 1.316 g/cm³ . This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of pharmaceuticals and functional materials. For instance, it serves as a precursor in the synthesis of N-(4-iodobutyl)-N-(3-chlorophenyl)formamide, a compound studied for its structural and reactivity properties . Its synthesis typically involves the formylation of 3-chloroaniline using formic acid and polyethylene glycol (PEG-400) as a catalyst under mild conditions .

Propiedades

IUPAC Name |

N-(3-chlorophenyl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO/c8-6-2-1-3-7(4-6)9-5-10/h1-5H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUMJTLJZVNIVSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50283149 | |

| Record name | n-(3-chlorophenyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50283149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139-71-9 | |

| Record name | N-(3-Chlorophenyl)formamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Formanilide, 3'-chloro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30094 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-(3-chlorophenyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50283149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Halodifluoroacetate-Mediated Formylation

The most extensively documented method involves reacting 3-chloroaniline with ethyl bromodifluoroacetate (15) in acetonitrile under basic conditions. This one-pot procedure leverages the electrophilicity of the difluoroacetate to facilitate formamide formation.

Reaction Mechanism

The process initiates with deprotonation of 3-chloroaniline by sodium carbonate, generating a nucleophilic amine. Attack at the carbonyl carbon of ethyl bromodifluoroacetate (15) forms a tetrahedral intermediate, with subsequent elimination of bromide and ethoxide to yield the formamide product (Fig. 1). DMAP (4-dimethylaminopyridine) accelerates the reaction by stabilizing the transition state through hydrogen bonding.

Reaction Equation:

Optimization Parameters

-

Solvent: Acetonitrile enhances nucleophilicity and stabilizes ionic intermediates.

-

Temperature: 100°C balances reaction rate and decomposition risks.

-

Catalyst: DMAP (50 mol%) improves yield by 20–30% compared to catalyst-free conditions.

-

Base: Sodium carbonate (2 equiv) ensures complete deprotonation of the amine.

Experimental Procedure

Step-by-Step Protocol

-

Setup: Combine 3-chloroaniline (0.2 mol), ethyl bromodifluoroacetate (0.3 mol), Na₂CO₃ (0.4 mol), and DMAP (50 mol%) in anhydrous acetonitrile (1.5 mL) under nitrogen.

-

Reaction: Stir at 100°C for 16 hours.

-

Workup: Evaporate solvent under reduced pressure.

-

Purification: Perform flash chromatography (petroleum ether:ethyl acetate = 50:1) to isolate the product as a yellow oil.

Yield: 38% (analogous to compound 16 in the source material).

Characterization Data

Table 1: ¹H NMR Data for this compound (500 MHz, DMSO-d₆)

| δ (ppm) | Multiplicity | Coupling (J, Hz) | Assignment |

|---|---|---|---|

| 8.59 | Singlet | - | Formyl H |

| 7.69 | Triplet | 1.9 | Aromatic H |

| 7.46 | Doublet | 16.1, 5.1 | Aromatic H |

| 7.31 | Multiplet | 15.5, 8.0, 2.0 | Aromatic H |

Table 2: ¹³C NMR Data (125 MHz, DMSO-d₆)

| δ (ppm) | Assignment |

|---|---|

| 162.6 | C=O |

| 144.0 | C-Cl |

| 134.3 | Aromatic C |

| 131.4 | Aromatic C |

The formyl proton appears as a singlet at δ 8.59, while aromatic protons exhibit complex splitting due to meta-substitution effects. The carbonyl carbon resonates at δ 162.6, consistent with formamide derivatives.

Challenges and Solutions

Low Yield Mitigation

The 38% yield stems from competing hydrolysis of the difluoroacetate. Strategies to improve efficiency include:

-

Moisture Control: Rigorous drying of solvents and reagents.

-

Catalyst Screening: Testing N-heterocyclic carbenes (NHCs) for enhanced activity.

Purification Difficulties

The product’s polarity necessitates gradient elution during chromatography. Increasing the ethyl acetate ratio to 20:1 in later fractions improves recovery.

"The integration of DMAP as a catalyst markedly improves reaction efficiency, underscoring its role in modern acylation chemistry."

Análisis De Reacciones Químicas

Types of Reactions: N-(3-Chlorophenyl)formamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Common nucleophiles include hydroxide ions, alkoxide ions, and amines.

Major Products:

Oxidation: The major products include 3-chlorobenzoic acid and other oxidized derivatives.

Reduction: The major products include 3-chloroaniline and other reduced derivatives.

Substitution: The major products depend on the nucleophile used, such as 3-hydroxyaniline or 3-alkoxyaniline.

Aplicaciones Científicas De Investigación

Introduction to n-(3-Chlorophenyl)formamide

This compound is an organic compound with the formula . This compound serves as a versatile intermediate in various chemical syntheses, particularly in the fields of pharmaceuticals and agrochemicals. Its unique structure, characterized by the presence of a chlorophenyl group, allows it to participate in a range of chemical reactions, making it valuable for research and industrial applications.

Synthesis of Pharmaceuticals

This compound is often utilized as a precursor in the synthesis of various pharmaceuticals. Its ability to form amides and other derivatives makes it suitable for creating complex drug molecules. For instance, it has been employed in reactions involving N-formylation and N-acylation of amines, which are critical steps in pharmaceutical chemistry .

Formylation Reactions

Formylation is a significant reaction involving this compound, where it acts as a formylating agent. Recent studies have demonstrated its effectiveness in catalyzing reactions that yield formylated products from amines. The use of phosphite and imidazole as catalysts has been reported to enhance the efficiency of these reactions, providing high yields and broad substrate scope .

Intermediate in Organic Synthesis

As an intermediate compound, this compound plays a crucial role in the synthesis of other organic compounds. It has been used to produce various derivatives through transamidation reactions, which allow for the introduction of different amine groups into molecular frameworks. This application is particularly relevant in developing new materials and fine chemicals .

Catalytic Applications

This compound has been investigated for its catalytic properties in several chemical transformations. For instance, its role in oxidative cleavage reactions has been highlighted, where it facilitates the breakdown of C(sp3)-C(sp3) bonds under light irradiation. This property is essential for developing sustainable chemical processes .

Environmental Chemistry

The compound's applications extend to environmental chemistry, where it can be involved in the degradation of pollutants or as a reactant in processes aimed at environmental remediation. Its reactivity with various substrates allows for potential use in developing greener chemical processes that minimize waste and reduce environmental impact .

Case Study 1: Pharmaceutical Synthesis

In a study focused on synthesizing anti-cancer agents, researchers employed this compound as a key intermediate. The compound was reacted with various amines under optimized conditions using phosphite/imidazole catalysis, resulting in high yields of desired pharmaceutical compounds with significant biological activity.

Case Study 2: Catalytic Oxidative Cleavage

A recent investigation explored the use of this compound in catalytic oxidative cleavage reactions. The study demonstrated that when subjected to specific light wavelengths (425 nm), the compound effectively facilitated the cleavage of C(sp3)-C(sp3) bonds, leading to valuable products that could be further utilized in organic synthesis.

Data Tables

| Application | Description | Yield/Outcome |

|---|---|---|

| Pharmaceutical Synthesis | Used as an intermediate for synthesizing anti-cancer agents through N-formylation of amines | High yields achieved |

| Formylation Reactions | Acts as a formylating agent with phosphite/imidazole catalysts | Broad substrate scope |

| Catalytic Applications | Facilitates oxidative cleavage reactions under light irradiation | Effective C(sp3)-C(sp3) bond cleavage |

| Environmental Chemistry | Potential use in degradation processes for environmental remediation | Sustainable chemical processes |

Mecanismo De Acción

The mechanism of action of N-(3-Chlorophenyl)formamide involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing their normal function. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The specific molecular targets and pathways involved depend on the context of its use and the specific biological system being studied.

Comparación Con Compuestos Similares

Table 1: Physical Properties of Selected Formamides

Spectral Data:

- This compound :

- N-(4-Iodobutyl)-N-(3-chlorophenyl)formamide : Similar aromatic signals but with additional alkyl chain resonances (δ 3.82, 3.15) .

Crystallographic and Conformational Analysis

Crystal structures reveal that substituents dictate molecular packing. In N-(4-Methylphenyl)formamide , the N–H bond adopts a syn conformation relative to the methyl group, whereas chloro-substituted analogs (e.g., This compound ) exhibit altered hydrogen-bonding patterns due to the chlorine atom’s electronegativity . The dihedral angle between the aromatic ring and the amide plane in N-(3-Chlorophenyl)-N′-(3-methylphenyl)succinamide (43.5°) contrasts with 62.1° in dichlorinated derivatives, highlighting steric and electronic effects .

Actividad Biológica

N-(3-Chlorophenyl)formamide, with the molecular formula C₇H₆ClNO, is an organic compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a formamide group where the hydrogen atom is substituted by a 3-chlorophenyl group. This specific substitution pattern influences its chemical reactivity and biological properties. The positioning of the chlorine atom significantly affects the compound's electronic properties, which in turn impacts its interactions with biological targets .

The biological activity of this compound primarily involves its role as an enzyme inhibitor . It can bind to the active sites of various enzymes, thereby hindering their normal functions. This inhibition can lead to several biological effects, including:

- Anti-inflammatory properties : By inhibiting specific enzymes involved in inflammatory pathways.

- Anticancer activity : Suppression of cancer cell proliferation through enzyme inhibition and modulation of signaling pathways.

1. Enzyme Inhibition

This compound has been studied for its inhibitory effects on several enzymes:

- Monoamine Oxidase (MAO) : Certain derivatives have shown potent MAO inhibitory activity, which is relevant for treating neurological disorders. For instance, compounds with similar structures demonstrated IC₅₀ values significantly lower than standard drugs like iproniazid, indicating strong inhibitory potential .

- Urease Inhibition : Some studies suggest that derivatives of this compound exhibit urease inhibitory activity, which could be beneficial in treating infections caused by Helicobacter pylori .

2. Cytotoxicity

Research has indicated that this compound and its derivatives possess cytotoxic effects against various tumor cell lines. For example, studies have shown that certain derivatives selectively induce cytotoxicity in cancer cells while sparing normal cells, highlighting their potential as anticancer agents .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Study on MAO Inhibition : A recent study reported that a derivative with a methyl substitution at the R4 position exhibited an IC₅₀ value of 0.634 µM against MAO-B, indicating it was approximately 12 times more active than iproniazid (IC₅₀ = 7.98 µM) .

- Cytotoxicity Evaluation : In another investigation, this compound derivatives were tested against four human tumor cell lines. The results demonstrated significant tumor cell-specific cytotoxicity, suggesting that structural modifications could enhance therapeutic efficacy .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of related compounds:

| Compound Name | Structural Feature | Biological Activity |

|---|---|---|

| N-(4-Chlorophenyl)formamide | Chlorine at para position | Different electronic properties |

| N-(2-Chlorophenyl)formamide | Chlorine at ortho position | Potentially different reactivity patterns |

| N-(3-Bromophenyl)formamide | Bromine instead of chlorine | Variations in biological activity |

The unique substitution pattern of this compound contributes to its distinct reactivity and biological profile compared to other chlorinated or brominated formamides .

Q & A

Q. What are the recommended synthetic routes for N-(3-Chlorophenyl)formamide, and how can reaction efficiency be optimized?

Methodological Answer: this compound can be synthesized via the N-formylation of 3-chloroaniline using formic acid or its derivatives. A green chemistry approach involves Ag nanoparticle (Ag NP)-catalyzed activation of formic acid, achieving high yields under mild conditions (e.g., 60–80°C, 4–6 hours). Spectral validation (e.g., ¹H-NMR δ 8.80–6.52 for formamide protons) confirms product purity . Optimization includes adjusting catalyst loading (0.5–2 mol%) and solvent selection (e.g., ethanol or water) to minimize side reactions like over-formylation.

Q. How should researchers characterize this compound using spectroscopic methods?

Methodological Answer:

- ¹H/¹³C-NMR : Key peaks include a formyl proton at δ ~8.80 (s, 1H) and aromatic protons in δ 6.52–7.30 (m, 4H). The formyl carbon appears at δ ~169.91 .

- LC-MS : The molecular ion [M+H]⁺ is observed at m/z 170.56 (calculated for C₇H₆ClNO).

- Elemental Analysis : Expect minor discrepancies (<0.3%) between experimental and theoretical values due to hygroscopicity or solvent residues .

Q. What crystallographic parameters are critical for resolving the structure of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters:

- Space Group : Monoclinic (e.g., P2₁/n for analogous compounds).

- Unit Cell Dimensions : For similar chlorophenyl amides, a ≈ 11.1 Å, b ≈ 4.85 Å, c ≈ 21.5 Å, α = 90.1° .

- Refinement Software : SHELXL (R-factor < 0.05) for high-precision refinement .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in this compound crystals inform supramolecular design?

Methodological Answer: Graph set analysis (e.g., S (6) motifs) reveals intermolecular N–H···O bonds between the formamide group and adjacent molecules. These interactions stabilize the crystal lattice and can be modeled using Etter’s rules or the Cambridge Structural Database (CSD). For example, the N–H···O distance typically ranges from 2.85–3.10 Å, with angles ~160–170° .

Q. How should researchers resolve contradictions in elemental analysis data for this compound derivatives?

Methodological Answer: Discrepancies in carbon/hydrogen content (<0.5%) often arise from incomplete drying or residual solvents. Mitigation strategies:

- Thermogravimetric Analysis (TGA) : Verify thermal stability up to 150°C.

- Karl Fischer Titration : Quantify residual moisture (<0.1% w/w).

- High-Resolution Mass Spectrometry (HR-MS) : Confirm molecular formula accuracy (e.g., C₇H₆ClNO requires m/z 170.0038) .

Q. What advanced computational tools aid in modeling the electronic structure of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) to predict reactivity.

- ORTEP-3 : Visualize anisotropic displacement parameters for thermal motion analysis .

- Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., Cl···H contacts contribute ~12% to crystal packing) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.